Cas no 1261471-20-8 (3-(4'-Bromo-3'-iodophenyl)propionaldehyde)

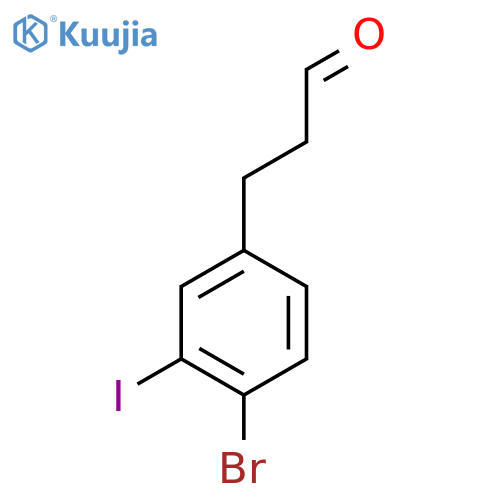

1261471-20-8 structure

商品名:3-(4'-Bromo-3'-iodophenyl)propionaldehyde

CAS番号:1261471-20-8

MF:C9H8BrIO

メガワット:338.967694282532

CID:4965535

3-(4'-Bromo-3'-iodophenyl)propionaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(4'-Bromo-3'-iodophenyl)propionaldehyde

-

- インチ: 1S/C9H8BrIO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2

- InChIKey: VZVXSALTCGPTSX-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=CC(=C1)CCC=O)Br

計算された属性

- せいみつぶんしりょう: 337.88033 g/mol

- どういたいしつりょう: 337.88033 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 338.97

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 17.1

3-(4'-Bromo-3'-iodophenyl)propionaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013032891-500mg |

3-(4'-Bromo-3'-iodophenyl)propionaldehyde |

1261471-20-8 | 97% | 500mg |

$855.75 | 2023-09-03 | |

| Alichem | A013032891-1g |

3-(4'-Bromo-3'-iodophenyl)propionaldehyde |

1261471-20-8 | 97% | 1g |

$1549.60 | 2023-09-03 | |

| Alichem | A013032891-250mg |

3-(4'-Bromo-3'-iodophenyl)propionaldehyde |

1261471-20-8 | 97% | 250mg |

$480.00 | 2023-09-03 |

3-(4'-Bromo-3'-iodophenyl)propionaldehyde 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

1261471-20-8 (3-(4'-Bromo-3'-iodophenyl)propionaldehyde) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 42464-96-0(NNMTi)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量